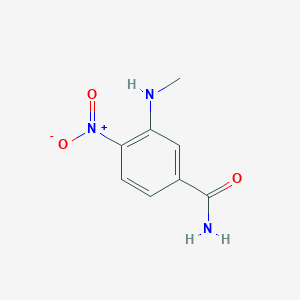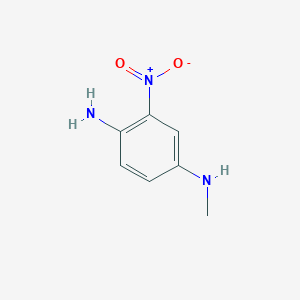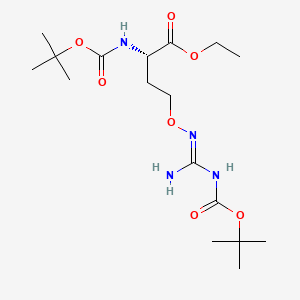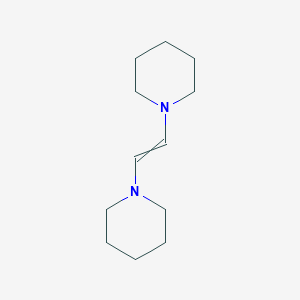![molecular formula C12H8N6S2 B14747425 3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 5315-26-4](/img/structure/B14747425.png)
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine is a complex heterocyclic compound featuring two triazolopyridine moieties connected by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridine ring . The disulfide bond can be introduced through oxidative coupling of thiol precursors under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The one-pot synthesis method, which is efficient and operationally simple, can be adapted for large-scale production . This method involves the use of readily available starting materials and mild reaction conditions, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: DTT or TCEP are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazolopyridine derivatives.
Applications De Recherche Scientifique
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: This compound has potential as a kinase inhibitor and has shown activity against various cancer cell lines.
Materials Science: The unique structural properties of this compound make it suitable for the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study disulfide bond formation and reduction in biological systems.
Mécanisme D'action
The mechanism of action of 3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . The disulfide bond in the compound can undergo redox reactions, which may play a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also feature a triazole ring fused to a pyridine or pyrazine ring and have shown similar biological activities.
[1,2,4]Triazolo[3,4-a]isoquinolines: These compounds have a similar triazole-pyridine core and exhibit comparable chemical reactivity.
Uniqueness
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the disulfide bond, which imparts distinct redox properties and potential for reversible covalent interactions. This feature distinguishes it from other triazolopyridine derivatives and enhances its versatility in various applications .
Propriétés
Numéro CAS |
5315-26-4 |
|---|---|
Formule moléculaire |
C12H8N6S2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
3-([1,2,4]triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H8N6S2/c1-3-7-17-9(5-1)13-15-11(17)19-20-12-16-14-10-6-2-4-8-18(10)12/h1-8H |
Clé InChI |
MUAWOTQABOKJGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NN=C(N2C=C1)SSC3=NN=C4N3C=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)

![16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole](/img/structure/B14747386.png)


![Tetrakis[3-(trifluoromethyl)phenyl]stannane](/img/structure/B14747410.png)

![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14747443.png)
